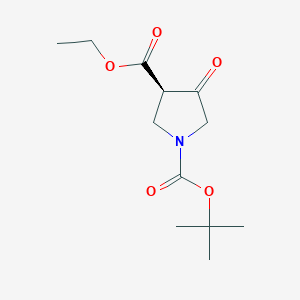![molecular formula C8H13ClFNO2 B8217007 2-Amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride](/img/structure/B8217007.png)
2-Amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(3-fluoro-1-bicyclo[111]pentanyl)propanoic acid;hydrochloride is a synthetic compound that features a unique bicyclo[111]pentane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the amino and fluoro groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, as well as the use of catalysts to accelerate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core.
Substitution: Substitution reactions allow for the introduction of different substituents on the bicyclo[1.1.1]pentane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.
Aplicaciones Científicas De Investigación
2-Amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(3-fluorophenyl)propanoic acid
- 2-Amino-3-(3-chloro-1-bicyclo[1.1.1]pentanyl)propanoic acid
- 2-Amino-3-(3-methyl-1-bicyclo[1.1.1]pentanyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-Amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride stands out due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The bicyclo[1.1.1]pentane core also imparts unique steric and electronic properties that can enhance the compound’s performance in various applications.
Propiedades
IUPAC Name |
2-amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO2.ClH/c9-8-2-7(3-8,4-8)1-5(10)6(11)12;/h5H,1-4,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKPGYCCIWLVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B8216942.png)
![(6S)-6-(2-methylpropyl)-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216957.png)
![oxalic acid;(6S)-6-propan-2-yl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B8216958.png)
![oxalic acid;(6S)-6-phenyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B8216968.png)
![(6S)-6-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216974.png)
![(6R)-6-[(2-methylpropan-2-yl)oxymethyl]-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216979.png)
![(8aS)-spiro[2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-4,3'-oxetane];oxalic acid](/img/structure/B8216984.png)
![5,8-Diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216986.png)
![5-Benzyl-2lambda6-thia-5,8-diazaspiro[3.5]nonane 2,2-dioxide;oxalic acid](/img/structure/B8216993.png)
![2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride](/img/structure/B8216999.png)
![2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydron;chloride](/img/structure/B8217012.png)


